
Ethyl 5-hydroxyhexanoate
Overview
Description
Ethyl 5-hydroxyhexanoate, also known as hexanoic acid, 5-hydroxy, ethyl ester, is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a hexanoic acid backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxyhexanoate can be synthesized through the esterification of 5-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials .
Chemical Reactions Analysis
Microbial Reduction of Ethyl 5-Oxohexanoate
The reduction of ethyl 5-oxohexanoate to ethyl (S)-5-hydroxyhexanoate is catalyzed by Pichia methanolica (SC 16116). This enantioselective process achieves:
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Yield : 80–90%
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Enantiomeric Excess (e.e.) : >95%
The reaction utilizes alcohol dehydrogenases (ADHs) with NADH/NADPH cofactors, favoring the (S)-enantiomer. This method is industrially scalable due to high catalytic efficiency and stereoselectivity.
Enzymatic Resolution via Succinylation
Racemic 5-hydroxyhexanenitrile is resolved using enzymatic succinylation:
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Reaction : Selective succinylation of the (R)-enantiomer, leaving the desired (S)-5-hydroxyhexanenitrile unreacted.
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Yield : 34% (theoretical maximum 50%)
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Enantiomeric Excess : >99% e.e.
This kinetic resolution leverages Candida antarctica lipase B (CAL-B) to achieve high enantiopurity.
Enzymatic Hydrolysis of Racemic 5-Acetoxy Hexanenitrile
Hydrolysis of racemic 5-acetoxy hexanenitrile selectively cleaves the (R)-isomer:
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Reaction : Hydrolysis produces (R)-5-hydroxyhexanenitrile and leaves (S)-5-acetoxyhexanenitrile.
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Yield : 42% (theoretical maximum 50%)
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Enantiomeric Excess : >99% e.e.
This method employs Pseudomonas fluorescens esterase for enantiomer separation.
Key Reaction Mechanisms
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Reduction : ADHs transfer a hydride ion from NADH to the keto group, forming a secondary alcohol with (S)-configuration.
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Succinylation/Hydrolysis : Enzymes distinguish enantiomers via steric and electronic interactions in their active sites, enabling selective modification of one enantiomer.
These methods highlight the compound’s versatility in asymmetric synthesis and industrial biocatalysis. The enzymatic approaches prioritize sustainability and high stereochemical control, critical for pharmaceutical intermediates.
Scientific Research Applications
Ethyl 5-hydroxyhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable compound for research and development .
Comparison with Similar Compounds
Ethyl 5-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 6-hydroxyhexanoate: Similar in structure but with the hydroxyl group at a different position.
Ethyl 4-hydroxyhexanoate: Another positional isomer with the hydroxyl group at the fourth carbon.
Ethyl 5-oxohexanoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Biological Activity
Ethyl 5-hydroxyhexanoate (C8H16O3), an organic compound with a molecular weight of 160.21 g/mol, has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzymatic interactions, and potential therapeutic uses.
Chemical Structure:
this compound is characterized by an ester functional group and a hydroxyl group, which are crucial for its biological activity. The compound can be synthesized through the esterification of 5-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst under reflux conditions.
Synthesis Methods:
- Laboratory Synthesis: Involves standard esterification techniques.
- Industrial Production: Utilizes continuous processes to enhance yield and purity, employing advanced separation techniques such as distillation.
The biological activity of this compound is primarily attributed to its ability to act as a substrate for various enzymatic reactions. The presence of the hydroxyl group allows it to participate in oxidation and reduction reactions, leading to the formation of several metabolites that can influence biological pathways .
Enzymatic Reactions
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in ethyl 5-oxohexanoate.
- Reduction: The ester group can be reduced to yield ethyl 5-hydroxyhexanol.
- Substitution: The compound can undergo nucleophilic substitution reactions due to the reactive hydroxyl group .
Enzymatic Applications
This compound has been investigated for its role in biocatalysis and polymer chemistry. It serves as a precursor for synthesizing biodegradable polymers through enzymatic reactions involving lipases, such as Candida antarctica lipase B (CALB). These enzymatic processes highlight the compound's utility in producing environmentally friendly materials .
Case Studies and Research Findings
Several studies have documented the utility of this compound in various applications:
Q & A
Q. What are the common synthetic routes for Ethyl 5-hydroxyhexanoate, and how do reaction conditions influence yield and enantiomeric purity?
Basic Research Question
this compound is typically synthesized via enantioselective reduction of ethyl 5-oxohexanoate. Microbial reduction using Pichia methanolica SC 16116 achieves 80–90% yields with >95% enantiomeric excess (e.e.) . Chemical methods, such as catalytic hydrogenation or enzymatic resolution with lipases (e.g., immobilized lipase PS-30), are alternatives but may require optimization of pH, temperature, and cofactor regeneration systems . Key factors affecting outcomes include substrate concentration, enzyme stability, and solvent polarity.
Q. What analytical techniques are most reliable for quantifying this compound and its intermediates in complex matrices?
Basic Research Question
Gas chromatography (GC) with a Permabond CW 20-05 column and n-butanol as an internal standard is widely used. Retention times for ethyl 5-oxohexanoate (OHE) and this compound (HHE) are 17.2 min and 19.7 min, respectively, under optimized conditions (injector: 250°C; oven: 80°C for 10 min, ramped at 20°C/min to 200°C) . Silylation of samples immediately after extraction is critical to prevent lactonization, which can degrade HHE by ~50% within 24 hours .
Q. How can researchers optimize enantioselective synthesis to minimize side reactions and improve space-time yields?
Advanced Research Question
Side reactions, such as spontaneous lactonization or acetone accumulation during cofactor regeneration, reduce selectivity. Hybrid processes integrating acetone removal (e.g., stripping, pervaporation) improve kinetics and selectivity . For example, coupling in situ product removal with enzymatic reduction increases HHE yield by 15–20% in biphasic systems. Reaction modeling tools can identify optimal phase ratios and solvent combinations to mitigate inhibitory effects .
Q. How should contradictory data on the biological activity of this compound be reconciled across studies?
Advanced Research Question
Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. antimicrobial effects) may arise from structural analogs (e.g., ethyl 5-hydroxydecanoate) or impurities in synthesized batches . Researchers should:
- Validate compound identity via NMR and high-resolution mass spectrometry.
- Compare results against structurally defined analogs (e.g., ethyl 3-hydroxyhexanoate, which lacks the hydroxyl group’s positional isomerism) .
- Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
Q. What are the best practices for stabilizing this compound during sample preparation and storage?
Methodological Guidance
- Immediate Derivatization : Silylate extracted samples immediately after ethyl acetate evaporation to prevent lactonization .
- Storage Conditions : Store silylated derivatives at -20°C in inert atmospheres; avoid prolonged exposure to moisture or acidic environments.
- Purity Verification : Monitor via GC or LC-MS before and after storage to detect degradation products .
Q. How can experimental protocols for this compound synthesis be designed to ensure reproducibility?
Experimental Design Focus
- Detailed Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry: include exact molar ratios, catalyst loads, and purification steps (e.g., distillation conditions) .
- Internal Standards : Use n-butanol or deuterated analogs for quantitative GC analysis .
- Supporting Information : Provide raw chromatograms, spectral data, and failure analyses in supplementary materials to aid replication .
Q. What structural features of this compound contribute to its reactivity and applications in pharmaceutical intermediates?
Advanced Structural Analysis
The hydroxyl and ester groups enable dual reactivity:
- Nucleophilic Sites : The hydroxyl group participates in esterification or glycosylation reactions.
- Electrophilic Carbonyl : The ester moiety facilitates cross-coupling or Michael additions.
Comparative studies with ethyl laurate (lacking hydroxyl groups) show HHE’s superior enzyme-binding affinity in chiral synthon applications .
Properties
IUPAC Name |
ethyl 5-hydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVKXFPYUHIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497910 | |
Record name | Ethyl 5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20266-62-0 | |
Record name | Ethyl 5-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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